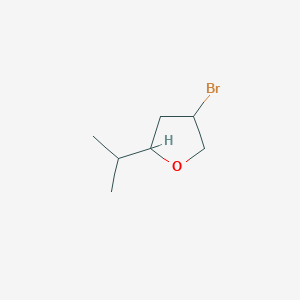
5-(Methylsulfonyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)pentan-2-amine is an organic compound with the molecular formula C6H15NO2S It is characterized by the presence of a methylsulfonyl group attached to a pentan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pentan-2-amine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reaction Mechanism: The methylsulfonyl chloride reacts with the amine group of pentan-2-amine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can react with the amine group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
5-(Methylsulfonyl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)pentan-2-amine: Unique due to its specific structure and functional groups.
2-Methyl-5-(methylsulfonyl)pentan-2-amine: Similar but with an additional methyl group.
5-(Ethylsulfonyl)pentan-2-amine: Similar but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
5-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C6H15NO2S/c1-6(7)4-3-5-10(2,8)9/h6H,3-5,7H2,1-2H3 |
InChI Key |
MNPKTAQAZVNPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




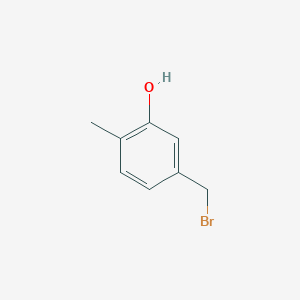
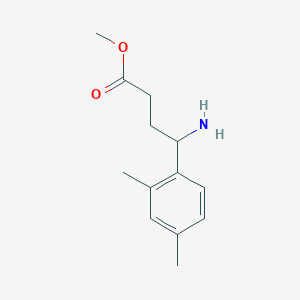



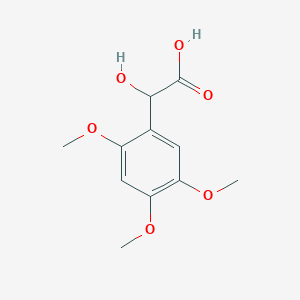
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
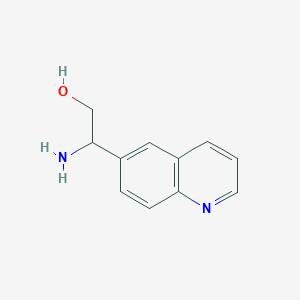
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
